3,4-dimethoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S2/c1-33-17-7-5-4-6-16(17)30-20(13-26-22(32)15-8-9-18(34-2)19(12-15)35-3)28-29-24(30)37-14-21(31)27-23-25-10-11-36-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHRYGYSBNQDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including the formation of the triazole and thiazole moieties. The synthetic route often employs various reagents and conditions to achieve high yields and purity. For instance, the reaction of thiazole derivatives with benzamide precursors can yield the desired product through nucleophilic substitution mechanisms.
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer activity. For example, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis |
| Compound B | MCF7 (Breast) | 3.5 | Cell Cycle Arrest |
| Compound C | HeLa (Cervical) | 4.0 | Caspase Activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The presence of methoxy and thiazole groups enhances its activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Gram-positive |
| Escherichia coli | 16 µg/mL | Gram-negative |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may alter pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Triazole Derivatives : A study showed that triazole derivatives exhibited potent anticancer activity with IC50 values significantly lower than conventional chemotherapeutics .
- Thiazole Compounds : Another research highlighted the role of thiazole-containing compounds in inhibiting tumor growth in xenograft models .
Comparison with Similar Compounds
Table 1. Structural Comparison with Analogous Compounds
Key Observations :
- Unlike compounds [7–9] , which exist predominantly as thione tautomers, the target compound’s 1,2,4-triazole likely adopts a thiol tautomer due to steric and electronic effects from the 2-methoxyphenyl group.
- The thiazol-2-ylamino group distinguishes it from analogs like 8a–d , which rely on pyridinyl or phenyl groups for bioactivity.
Yield Comparison :
- Thiadiazole derivatives (e.g., 8a) achieved 80% yields , while triazole-thiones showed lower yields (~70%) due to tautomeric equilibria.
Physical-Chemical Properties
Table 2. Spectral and Solubility Data
Notes:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole-thiazole hybrid core in this compound?
- Methodology : The 1,2,4-triazole ring can be synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux conditions in ethanol with catalytic acetic acid has been effective for similar triazole derivatives . The thiazole-thioether linkage can be introduced via nucleophilic substitution between a thiol group (e.g., from 2-oxo-2-(thiazol-2-ylamino)ethanethiol) and a halogenated intermediate (e.g., 5-chloromethyl-1,2,4-triazole derivatives) .
- Key Considerations : Solvent choice (e.g., ethanol for cyclization, dioxane for thioether formation) and catalyst optimization (e.g., triethylamine for neutralization) are critical for yield and purity.
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The 3,4-dimethoxybenzamide moiety will show aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ ~3.8 ppm. The thiazole ring protons resonate at δ 7.5–8.5 ppm, while the triazole methylene group appears at δ 4.5–5.0 ppm .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹), thioether C-S (~650 cm⁻¹), and triazole/triazolium rings (~1500 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (±3 ppm error).
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the anticancer activity of this compound?
- Methodology :
- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin). Include a structure-activity relationship (SAR) study by modifying the methoxy or thiazole groups .
- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess caspase-3/9 activation. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like tubulin or topoisomerase II .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from variations in cell culture conditions or assay protocols. Normalize data using standardized controls .
Q. How can computational methods (e.g., QSAR, molecular dynamics) optimize this compound’s pharmacokinetic properties?
- Methodology :
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. For example, methoxy groups enhance lipophilicity but may reduce solubility, requiring balance .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess permeability. Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Case Study : Thiazole-triazole hybrids show variable antimicrobial activity due to substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzamide moiety enhance Gram-positive activity but reduce Gram-negative efficacy .
- Resolution : Conduct dose-response assays under standardized CLSI guidelines and validate using multiple bacterial strains (e.g., MRSA, E. coli). Cross-reference with crystallographic data to confirm target engagement .
Key Challenges and Recommendations
- Synthesis : Scalability of the thioether linkage step is limited by side reactions (e.g., oxidation). Use inert atmospheres (N₂) and antioxidants (e.g., BHT) .
- Bioactivity : Low solubility in aqueous buffers may skew in vitro results. Use DMSO/cosolvent systems (≤0.1% v/v) to avoid cytotoxicity artifacts .
- Computational Models : Validate docking predictions with mutagenesis studies (e.g., alanine scanning of protein targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
